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Compound of Interest

Compound Name: 4-Butylsulfanylquinazoline

Cat. No.: B15195083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for 4-
Butylsulfanylquinazoline, a molecule of interest in medicinal chemistry and drug discovery.

Due to the limited availability of published experimental spectra for this specific compound, this

document presents a predicted dataset based on the analysis of analogous structures and

established spectroscopic principles. The information herein is intended to serve as a valuable

reference for the characterization and identification of 4-Butylsulfanylquinazoline and its

derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Butylsulfanylquinazoline.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.80 s 1H H2 (Quinazoline ring)

~8.10 d 1H H5 (Quinazoline ring)

~7.90 d 1H H8 (Quinazoline ring)

~7.75 t 1H H7 (Quinazoline ring)

~7.55 t 1H H6 (Quinazoline ring)

~3.40 t 2H -S-CH₂-CH₂-CH₂-CH₃

~1.80 sextet 2H -S-CH₂-CH₂-CH₂-CH₃

~1.50 sextet 2H -S-CH₂-CH₂-CH₂-CH₃

~0.95 t 3H -S-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Coupling

constants (J) are predicted to be in the range of 7-8 Hz for the alkyl chain.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~168.0 C4 (Quinazoline ring)

~160.5 C2 (Quinazoline ring)

~151.0 C8a (Quinazoline ring)

~134.0 C7 (Quinazoline ring)

~128.5 C5 (Quinazoline ring)

~127.0 C8 (Quinazoline ring)

~126.5 C6 (Quinazoline ring)

~123.0 C4a (Quinazoline ring)

~32.0 -S-CH₂-CH₂-CH₂-CH₃

~31.0 -S-CH₂-CH₂-CH₂-CH₃

~22.0 -S-CH₂-CH₂-CH₂-CH₃

~13.8 -S-CH₂-CH₂-CH₂-CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Strong Aliphatic C-H stretch

~1610, ~1570, ~1480 Medium-Strong
C=C and C=N stretching

(Quinazoline ring)

~1450 Medium CH₂ bending

~1380 Medium CH₃ bending

~1200-1000 Medium C-N stretching

~750 Strong
Aromatic C-H out-of-plane

bending

~700-600 Weak-Medium C-S stretching

Table 4: Predicted Mass Spectrometry Data
(Electrospray Ionization, ESI+)

m/z Interpretation

219.0950 [M+H]⁺ (Calculated for C₁₂H₁₅N₂S⁺)

218.0878 [M]⁺ (Molecular ion, Calculated for C₁₂H₁₄N₂S)

161.0583 [M - C₄H₉]⁺ (Loss of butyl group)

130.0531 [Quinazoline]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample of 4-
Butylsulfanylquinazoline (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum
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would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a

relaxation delay of 1 second. For the ¹³C NMR spectrum, a spectral width of 240 ppm, an

acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton

decoupling.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or

liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean

ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
High-resolution mass spectra would be obtained using a time-of-flight (TOF) mass

spectrometer equipped with an electrospray ionization (ESI) source. The sample would be

dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of

approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a

liquid chromatography (LC) system. The analysis would be performed in positive ion mode with

a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of

30 psi. The mass-to-charge ratio (m/z) would be scanned over a range of 50-500.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 4-Butylsulfanylquinazoline.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data of 4-Butylsulfanylquinazoline: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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